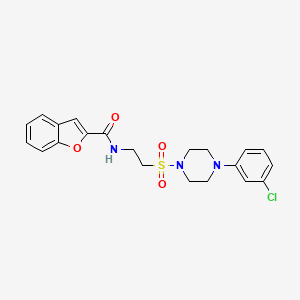

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S/c22-17-5-3-6-18(15-17)24-9-11-25(12-10-24)30(27,28)13-8-23-21(26)20-14-16-4-1-2-7-19(16)29-20/h1-7,14-15H,8-13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYIRRUYDLFRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

Piperazine Derivative Synthesis: The piperazine moiety is prepared by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.

Sulfonylation: The piperazine derivative is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

Coupling Reaction: Finally, the benzofuran core is coupled with the sulfonylated piperazine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran core can be oxidized using oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present) on the piperazine moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Amino derivatives of the piperazine moiety.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is C20H23ClN3O3S. The compound features a benzofuran moiety linked to a piperazine ring via a sulfonyl group, which enhances its interactions with biological targets. The presence of the 3-chlorophenyl group is significant for its binding affinity to specific receptors.

1. Interaction with Neurotransmitter Systems

Research indicates that this compound exhibits significant pharmacological potential due to its interaction with neurotransmitter systems, particularly dopamine receptors. Compounds with similar structures have shown high affinity for dopamine D4 receptors, which are implicated in various neurological disorders such as schizophrenia and mood disorders. The selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating these conditions.

2. Anticancer Properties

Studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, novel derivatives have demonstrated selective antiproliferative activity against various cancer cell lines, indicating that modifications to the benzofuran structure can enhance anticancer efficacy .

3. Anti-inflammatory Effects

The compound's sulfonamide group may contribute to anti-inflammatory properties, making it a candidate for developing new anti-inflammatory agents. Similar sulfonamide derivatives have been reported to exhibit selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Case Study 1: Dopamine Receptor Interaction

A study published in a pharmacological journal investigated the interaction of this compound with dopamine receptors. The results indicated that this compound selectively binds to D4 receptors, suggesting its potential use in treating mood disorders and schizophrenia.

Case Study 2: Anticancer Activity

Another research article focused on the anticancer properties of benzofuran derivatives similar to this compound. It reported that certain derivatives exhibited potent antiproliferative effects against multiple cancer cell lines, highlighting the importance of structural modifications for enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzofuran core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Piperazine

- Compound 31: N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)benzofuran-2-carboxamide Key Differences: Replaces the sulfonylethyl linker with a 3-hydroxybutyl group and incorporates a 2,3-dichlorophenyl substituent on piperazine. Physical Properties: Melting point (HCl salt) = 209–212°C; Yield = 45% .

Compound 32 : N-(3-Hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide

- Key Differences : Features a 2-methoxyphenyl group on piperazine and a 3-hydroxybutyl linker.

- Physical Properties : Melting point (HCl salt) = 218–222°C; Yield = 77% .

- Structural Impact : The methoxy group introduces electron-donating properties, which may enhance solubility but reduce affinity for hydrophobic binding pockets compared to chloro-substituted analogs.

Heterocyclic Carboxamide Variations

- Compound 35: N-(3-hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide Key Differences: Replaces benzofuran with benzo[b]thiophene. Physical Properties: Melting point (acetate salt) = 214–216°C; Yield = 62% .

- Compound 34: N-(3-Hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide Key Differences: Incorporates a 5-iodo substitution on the benzofuran core. Physical Properties: Melting point (HCl salt) = 239–240°C; Yield = 63% .

Piperazine-Linked Hydrazine Carboxamides

- Compound 11d: N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbonyl)hydrazine-1-carboxamide Key Differences: Utilizes a hydrazine-carboxamide linker and a piperazinylmethyl group instead of sulfonylethyl. Physical Properties: Melting point = 229–231°C; Molecular formula = C28H25ClF3N5O3 .

Sulfonamide Derivatives with Piperazine Moieties

- Compound 2t : N-(Phenylsulfonyl)-N-(3-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2,3-dihydrobenzofuran-2-yl)benzenesulfonamide

- Key Differences : Replaces carboxamide with sulfonamide and introduces a tetramethylpiperidinyloxy group.

- Synthetic Data : Yield = 32%; Purified as a colorless oil .

- Structural Impact : The sulfonamide group and bulky piperidine derivative may reduce membrane permeability compared to carboxamide-linked analogs.

Implications of Structural Variations

- Linker Modifications : Hydroxybutyl linkers (e.g., Compounds 31–32) may enhance hydrogen bonding but reduce conformational flexibility compared to sulfonylethyl groups.

- Aryl Substituents : Chloro groups (electron-withdrawing) vs. methoxy groups (electron-donating) on piperazine significantly alter electronic properties and receptor interactions .

- Heterocycle Replacement : Benzofuran vs. benzo[b]thiophene affects aromatic stacking and metabolic pathways due to sulfur’s electronic effects .

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications for medical research.

Chemical Structure and Properties

The compound features a benzofuran core connected to a piperazine ring via a sulfonyl ethyl chain. Its molecular formula is , with a molecular weight of 450.0 g/mol. The structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the central nervous system (CNS) and potentially in cancer treatment.

Antidepressant and Anxiolytic Effects

The compound has shown promise as a dual-action agent targeting serotonin receptors (SERT) and acetylcholinesterase (AChE). These interactions are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that modifications to the piperazine moiety can enhance binding affinity and selectivity for these targets, suggesting therapeutic potential in mood disorders and cognitive decline .

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. It has been evaluated against various cancer cell lines, revealing significant cytotoxic effects. The structure-activity relationship (SAR) analyses suggest that the presence of the chlorophenyl group contributes to its antiproliferative activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Derivative : The synthesis begins with the preparation of 4-(3-chlorophenyl)piperazine.

- Sulfonylation : The piperazine derivative undergoes sulfonylation using sulfonyl chlorides under basic conditions.

- Coupling Reaction : Finally, the sulfonylated piperazine is coupled with benzofuran derivatives using standard amide coupling reagents like EDCI and HOBt .

In Vitro Studies

In vitro evaluations have demonstrated that the compound interacts effectively with AChE and SERT, with IC50 values indicating potent inhibition compared to standard drugs. For instance, modifications leading to increased hydrophobic interactions have been linked to enhanced efficacy against neurodegenerative markers .

| Target | IC50 Value | Comparison Drug | IC50 Value |

|---|---|---|---|

| AChE | 0.08 μM | Rivastigmine | 0.14 μM |

| SERT | 5.15 μM | Curcumin | 0.74 μM |

Animal Models

Animal studies are needed to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Preliminary findings suggest potential anxiolytic effects in rodent models, warranting further exploration into dosage and long-term effects .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Sulfonylation of 4-(3-chlorophenyl)piperazine with a sulfonyl chloride derivative to introduce the sulfonylethyl group.

- Step 2: Amide coupling between benzofuran-2-carboxylic acid and the sulfonylated piperazine intermediate using carbodiimide reagents (e.g., EDC/HOBt) in aprotic solvents like DMF or dichloromethane.

- Step 3: Purification via recrystallization (e.g., ethanol or ethanol/isopropanol mixtures) to isolate the hydrochloride salt, achieving yields between 45–85% depending on reaction conditions .

Advanced: How can enantioselective synthesis of this compound be achieved, and what analytical methods validate chirality?

Answer:

Enantioselective synthesis requires chiral catalysts or resolution techniques:

- Chiral HPLC with columns like Chiralpak® IA/IB separates enantiomers, while circular dichroism (CD) confirms absolute configuration.

- Asymmetric catalysis : Use of Evans’ oxazolidinones or Jacobsen’s catalysts during key bond-forming steps.

- Example: Related piperazine-carboxamide derivatives achieved >90% enantiomeric excess (ee) via chiral stationary-phase chromatography .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

- ¹H/¹³C NMR : Assign protons/carbons in the benzofuran (δ 7.0–8.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups). Sulfonyl signals appear at δ 3.6–4.0 ppm .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

Advanced: How do researchers resolve contradictions in receptor binding affinity data for this compound?

Answer:

Discrepancies in receptor affinity (e.g., D2 vs. D3 receptors) are addressed by:

- Competitive Radioligand Binding Assays : Using [³H]spiperone for dopamine receptors under standardized buffer conditions (Tris-HCl, pH 7.4).

- Functional Assays : cAMP inhibition or β-arrestin recruitment to assess agonism/antagonism.

- Structural Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., sulfonyl group with Ser196 in D3 receptors) .

Basic: What solvent systems and chromatographic methods are optimal for purification?

Answer:

- Recrystallization : Ethanol or ethanol/isopropanol (1:1) for hydrochloride salts, achieving >95% purity .

- Column Chromatography : Silica gel with gradient elution (e.g., 5–10% methanol in dichloromethane).

- HPLC : C18 columns with acetonitrile/water (0.1% TFA) gradients for final purity validation .

Advanced: What computational strategies predict metabolic stability and toxicity?

Answer:

- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism (e.g., CYP3A4/2D6 liability).

- QSAR Modeling : Correlates substituent effects (e.g., 3-chlorophenyl vs. 2-methoxyphenyl) with metabolic half-life.

- Molecular Dynamics (MD) Simulations : Evaluate sulfonamide group stability in hepatic microsomal models .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Answer:

- Solubility Testing : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Formulation : Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL in water vs. 0.5 mg/mL for free base). Co-solvents (PEG 400) or cyclodextrin complexes enhance stability .

Advanced: What strategies mitigate off-target effects in functional studies?

Answer:

- Selective Receptor Panels : Screen against 50+ GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel).

- CRISPR Knockout Models : Validate target engagement using D3 receptor-knockout cell lines.

- Proteomic Profiling : SILAC-based mass spectrometry identifies unintended protein interactions .

Basic: What are the key stability-indicating parameters under accelerated storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines).

- HPLC Monitoring : Track degradation products (e.g., sulfonate hydrolysis or benzofuran oxidation).

- Stability : >90% purity retained after 6 months at -20°C in amber vials .

Advanced: How are contradictory pharmacokinetic data (e.g., oral vs. intravenous bioavailability) reconciled?

Answer:

- In Vivo Studies : Compare AUC(0–24h) in rodent models with intravenous (IV) and oral (PO) dosing.

- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s).

- First-Pass Metabolism : Liver microsomal incubations quantify glucuronidation/sulfation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.